molecular formula C10H11N3O2 B1402808 ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1393845-67-4

ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B1402808
CAS No.: 1393845-67-4
M. Wt: 205.21 g/mol
InChI Key: DCXBCKYEFKOSOL-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Scientific Research Applications

Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.

    Industry: The compound can be used in the production of advanced materials with unique electronic and optical properties.

Safety and Hazards

The safety and hazards associated with “ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” are not explicitly mentioned in the search results .

Biochemical Analysis

Biochemical Properties

Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate various signaling pathways, thereby affecting cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as kinases, and inhibit their activity. This inhibition can lead to the downregulation of downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can affect cytoplasmic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific ethyl ester and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile intermediate in the synthesis of novel compounds with diverse applications.

Properties

IUPAC Name

ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBCKYEFKOSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CN(C2=NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157670
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-67-4
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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